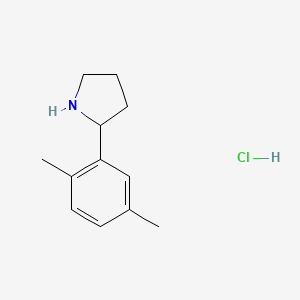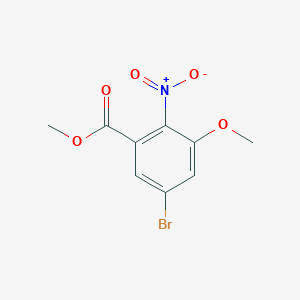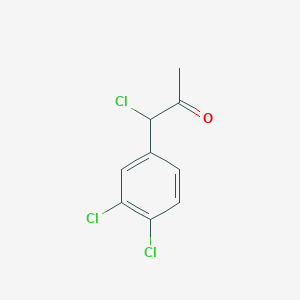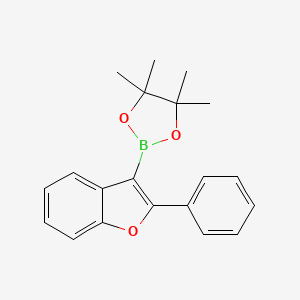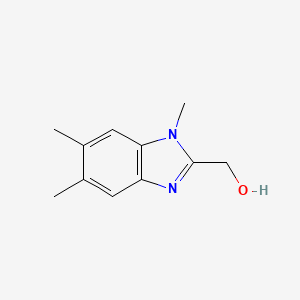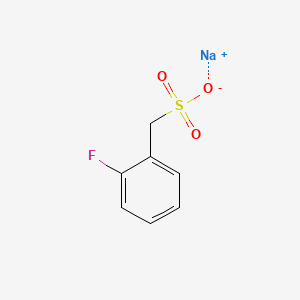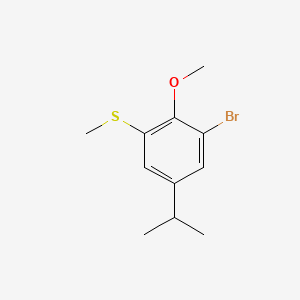
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15BrOS It is characterized by the presence of a bromine atom, an isopropyl group, a methoxy group, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Methylsulfane Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, isopropyl, methoxy, and methylsulfane groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-isopropylphenyl)(methyl)sulfane: Lacks the methoxy group, which may affect its reactivity and applications.
(3-Bromo-2-isopropoxy-5-methoxyphenyl)(methyl)sulfane): Contains an isopropoxy group instead of an isopropyl group, leading to different chemical properties.
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Contains a fluorine atom instead of an isopropyl group, which can significantly alter its reactivity and biological activity.
Uniqueness
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H15BrOS |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-bromo-2-methoxy-3-methylsulfanyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrOS/c1-7(2)8-5-9(12)11(13-3)10(6-8)14-4/h5-7H,1-4H3 |
InChI Key |
ZYSADBJHUJWBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
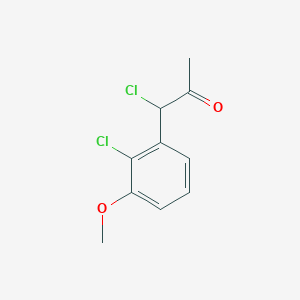
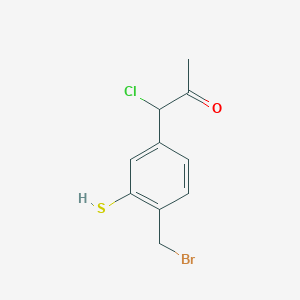
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
